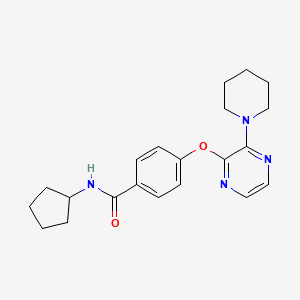![molecular formula C22H16F3N3O B2811573 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol CAS No. 325474-22-4](/img/structure/B2811573.png)
7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoléine-7-{[(pyridin-2-yl)amino][4-(trifluorométhyl)phényl]méthyl} est un composé organique complexe avec une formule moléculaire de C22H16F3N3O et une masse moléculaire de 395,4 g/mol Ce composé est remarquable pour sa structure unique, qui comprend un noyau quinoléine, un cycle pyridine et un groupe trifluorométhyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 8-hydroxyquinoléine-7-{[(pyridin-2-yl)amino][4-(trifluorométhyl)phényl]méthyl} implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante implique la réaction de couplage de type Ullmann, où la substitution nucléophile du brome de la 2-bromobenzaldéhyde par l'azoture de sodium donne un complexe intermédiaire azido . Cet intermédiaire subit une élimination réductrice suivie d'une cyclocondensation déshydratante pour former la structure quinoléine souhaitée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend généralement l'utilisation de réactifs de haute qualité, d'environnements réactionnels contrôlés et de techniques de purification telles que la recristallisation ou la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
8-Hydroxyquinoléine-7-{[(pyridin-2-yl)amino][4-(trifluorométhyl)phényl]méthyl} peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des conditions réactionnelles et des réactifs utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des composés plus saturés .
Applications de la recherche scientifique
8-Hydroxyquinoléine-7-{[(pyridin-2-yl)amino][4-(trifluorométhyl)phényl]méthyl} a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde fluorescente pour l'imagerie biologique.
Médecine : Étudié pour ses effets thérapeutiques potentiels, y compris les propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou optiques spécifiques
Mécanisme d'action
Le mécanisme d'action de 8-Hydroxyquinoléine-7-{[(pyridin-2-yl)amino][4-(trifluorométhyl)phényl]méthyl} implique son interaction avec des cibles et des voies moléculaires spécifiques. Le degré de lipophilie du composé lui permet de diffuser facilement dans les cellules, où il peut interagir avec des cibles intracellulaires . Les cibles et les voies moléculaires exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 7-{[(pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2-(trifluorométhyl)pyridine : Un composé avec un groupe trifluorométhyle et un cycle pyridine similaires.
Dérivés de la quinoléine : Composés avec une structure de noyau quinoléine, souvent utilisés dans la recherche pharmaceutique.
Unicité
8-Hydroxyquinoléine-7-{[(pyridin-2-yl)amino][4-(trifluorométhyl)phényl]méthyl} est unique en raison de sa combinaison d'un noyau quinoléine, d'un cycle pyridine et d'un groupe trifluorométhyle. Cette structure unique confère des propriétés chimiques et physiques spécifiques qui la rendent précieuse pour diverses applications scientifiques .
Propriétés
IUPAC Name |
7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-9-6-15(7-10-16)19(28-18-5-1-2-12-26-18)17-11-8-14-4-3-13-27-20(14)21(17)29/h1-13,19,29H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQPPWIRWLBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325474-22-4 |
Source


|
| Record name | 7-{[(pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)
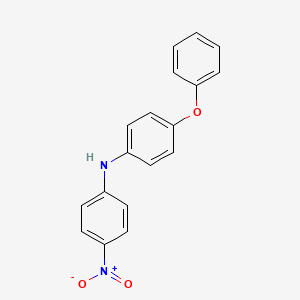
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
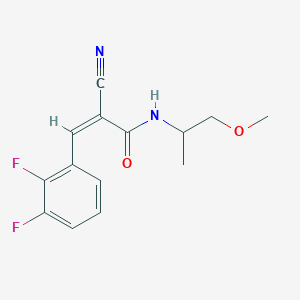
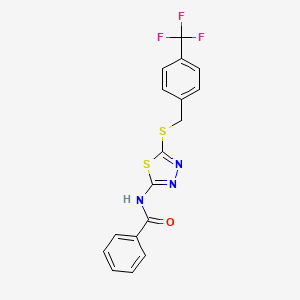
![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
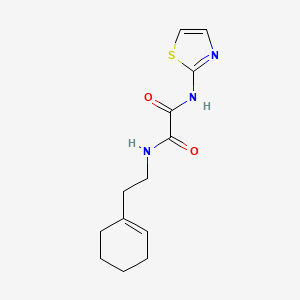
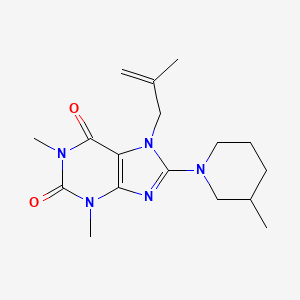
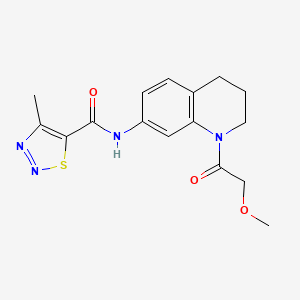
![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)
